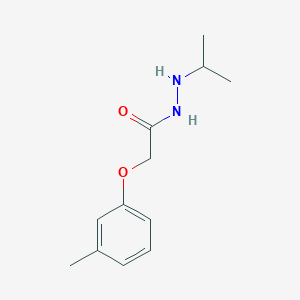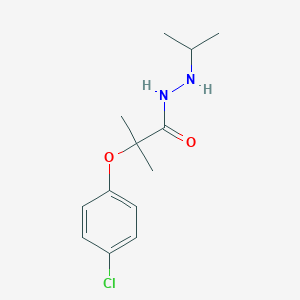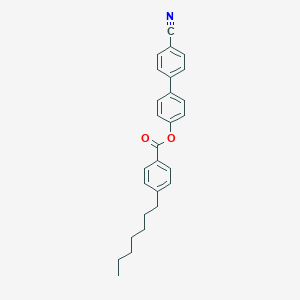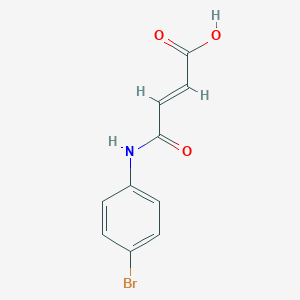
6-Chloroquinoxaline-2,3-diol
Descripción general
Descripción
6-Chloroquinoxaline-2,3-diol is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . This compound can be used as a glycine receptor antagonist, which has potential applications as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics .
Molecular Structure Analysis
The InChI code for 6-Chloroquinoxaline-2,3-diol is 1S/C8H5ClN2O2/c9-4-1-2-5-6 (3-4)11-8 (13)7 (12)10-5/h1-3H, (H,10,12) (H,11,13) . The InChI key is RNOLFZACEWWIHP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
6-Chloroquinoxaline-2,3-diol is stored at room temperature .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
6-Chloroquinoxaline-2,3-diol and its derivatives have been explored for their potential in antimicrobial and anticancer applications. Studies have demonstrated the synthesis of new derivatives that exhibit promising activities against bacterial and cancer strains. For instance, Podila and Omprakash (2020) synthesized new derivatives that showed significant anti bacterial and anti cancer activity, highlighting the importance of quinoxaline in these compounds (Podila & Omprakash, 2020). Similarly, El-Atawy et al. (2019) synthesized new quinoxalines that displayed notable antibacterial activity, and some derivatives also exhibited considerable antifungal activity (El-Atawy et al., 2019).
Chemical Synthesis and Molecular Design
The chemical synthesis of 6-Chloroquinoxaline-2,3-diol derivatives has been a focus area, with researchers developing new methods and exploring reactions with various compounds. For example, Obafemi and Pfleiderer (2004) worked on the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, showcasing a variety of reactions with malononitrile and ethyl cyanoacetate (Obafemi & Pfleiderer, 2004). Moreover, Ammar et al. (2020) developed new sulfonylquinoxaline derivatives, highlighting their potential antimicrobial activity and providing insights into molecular docking studies (Ammar et al., 2020).
Potential in Antituberculosis and Antiviral Research
Research has also delved into the potential use of 6-Chloroquinoxaline-2,3-diol derivatives in treating specific diseases like tuberculosis and viral infections. Jaso et al. (2003) synthesized 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives, showing promising in vitro antituberculosis activity (Jaso et al., 2003). Shahinshavali et al. (2020) explored 3-alkynyl substituted 2-chloroquinoxaline derivatives for their potential against COVID-19, using in silico assessments to determine their binding affinities (Shahinshavali et al., 2020).
Mecanismo De Acción
6-Chloroquinoxaline-2,3-diol and its derivatives have been studied for their potential as histone deacetylase inhibitors . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This mechanism is important for transcription regulation, cell cycle progression, and developmental events. Histone deacetylase inhibitors are considered promising drugs for cancer treatment .
Safety and Hazards
Direcciones Futuras
The future directions of 6-Chloroquinoxaline-2,3-diol research could involve further exploration of its potential as a histone deacetylase inhibitor, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action, potential therapeutic benefits, and safety profile.
Propiedades
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6639-79-8 | |
| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)


![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
